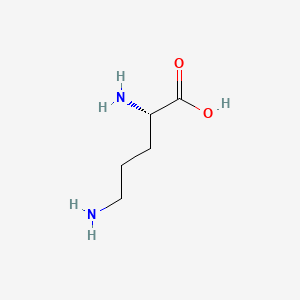

L-ornithine

概要

説明

オルニチンは、人体におけるさまざまな生理学的プロセスにおいて重要な役割を果たす非タンパク質性アミノ酸です。 タンパク質代謝の有毒な副産物であるアンモニアを除去する役割を担う尿素サイクルの中間体です . オルニチンはアルギニンから合成され、その後、尿素サイクルでシトルリンに変換されます . この変換はアンモニアの解毒を助け、尿として排泄される尿素の産生を助けます . オルニチンは、特定の食品に少量含まれているほか、特定の健康上の利点を得るための栄養補助食品としても摂取できます .

作用機序

オルニチンは、さまざまなメカニズムを通じてその効果を発揮します。

尿素サイクル: オルニチンは尿素サイクルの重要な中間体であり、アンモニアを尿素に変換して排泄することにより、アンモニアの解毒を助けます.

ポリアミン合成: オルニチンは、プトレシン、スペルミジン、スペルミンなどのポリアミンの合成の出発点であり、これらのポリアミンは細胞の成長と増殖に不可欠です.

成長ホルモンの分泌: オルニチンは成長ホルモンの分泌を刺激しますが、成長ホルモンはアナボリック効果を持ち、筋肉の成長を促進します.

類似の化合物との比較

オルニチンは、尿素サイクルにも関与しているアルギニンやシトルリンなどの他のアミノ酸に似ています . オルニチンは、ポリアミン合成の前駆体としての役割と、成長ホルモンの分泌を刺激する能力という点でユニークです . 他の類似の化合物には以下のようなものがあります。

アルギニン: 尿素サイクルにおいてオルニチンに変換されるアミノ酸です.

シトルリン: オルニチンから合成される尿素サイクルの中間体です.

結論として、オルニチンは、さまざまな生理学的プロセス、化学反応、科学研究の応用において重要な役割を果たす汎用性の高いアミノ酸です。そのユニークな性質と機能は、化学、生物学、医学、産業の分野において重要な化合物となっています。

生化学分析

Biochemical Properties

L-Ornithine participates in various biochemical reactions. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism . This compound is synthesized from arginine, another amino acid, and is then converted into citrulline in the urea cycle . The presence of two amino groups in ornithine makes it unique among other amino acids. This molecular structure allows ornithine to participate in various metabolic pathways and reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, this compound has been found to decrease cell impedance and elevate the BBB model permeability in vitro . In addition, this compound has been reported to have beneficial effects on the liver and the heart .

Molecular Mechanism

This compound is metabolized to L-arginine. L-arginine stimulates the pituitary release of growth hormone . This compound also serves as a substrate for different nitrogen-containing compounds. In ureotelic animals, this compound is a key substrate for ammonia detoxification via the urea cycle .

Temporal Effects in Laboratory Settings

The effects of this compound on cells and cellular processes can change over time in laboratory settings. For instance, this compound has been shown to induce a phase advance in the rhythm of PER2 expression in an in vivo monitoring system .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism . This compound is synthesized from arginine, another amino acid, and is then converted into citrulline in the urea cycle .

Transport and Distribution

It is known that this compound is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver .

Subcellular Localization

It is known that this compound is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver .

準備方法

合成経路と反応条件

オルニチンはさまざまな方法で合成することができます。 一般的な方法の1つは、アルギナーゼ酵素を用いてアルギニンを加水分解する方法で、オルニチンと尿素が生成されます . 別の方法では、L-オルニチン塩酸塩を用い、これを水に溶解し、陰イオン交換樹脂と混合します。 次に、アスパラギン酸を添加し、混合物を撹拌、ろ過、結晶化してL-オルニチン-L-アスパラギン酸を得ます .

工業的生産方法

オルニチンの工業的生産には、多くの場合、大腸菌などの微生物の発酵が用いられます。 これらの微生物は、オルニチンの合成に関与する代謝経路を操作することによって、オルニチンを過剰生産するように遺伝子組み換えされています . 発酵プロセス後、精製工程を行い、オルニチンを商業用途に適した純度で分離・精製します .

化学反応の分析

反応の種類

オルニチンは、次のようなさまざまな化学反応を起こします。

酸化: オルニチンは酸化されてグルタミン酸を生成しますが、これは脳内の重要な神経伝達物質です.

脱炭酸: オルニチンは、オルニチン脱炭酸酵素によって脱炭酸され、スペルミジンやスペルミンなどのポリアミン前駆体であるプトレシンを生成します.

一般的な試薬と条件

酸化: 一般的な酸化剤としては、過酸化水素や過マンガン酸カリウムがあります.

脱炭酸: この反応は通常、オルニチン脱炭酸酵素を必要とし、生理学的条件下で起こります.

トランスアミノ化: この反応にはオルニチンアミノトランスフェラーゼという酵素が関与し、補因子としてピリドキサルリン酸を必要とします.

生成される主な生成物

グルタミン酸: オルニチンの酸化によって生成されます.

プトレシン: オルニチンの脱炭酸によって生成されます.

プロリンとシトルリン: トランスアミノ化反応によって生成されます.

科学研究の応用

オルニチンは、次のような幅広い科学研究の応用範囲を持っています。

科学的研究の応用

Physiological Role and Mechanism of Action

L-ornithine is primarily involved in the urea cycle, which detoxifies ammonia in the liver. It is also implicated in several metabolic pathways, influencing energy metabolism and stress response. The compound's ability to modulate cortisol levels suggests its potential in stress management and fatigue reduction.

Table 1: Physiological Functions of this compound

| Function | Description |

|---|---|

| Urea Cycle | Converts ammonia to urea, aiding detoxification. |

| Energy Metabolism | Enhances lipid metabolism and promotes ammonia excretion. |

| Stress Response | Modulates cortisol levels, potentially reducing stress and improving mood. |

Stress and Fatigue Management

Recent studies have demonstrated that this compound supplementation can significantly reduce perceived stress and fatigue. A randomized controlled trial involving 52 participants indicated that those receiving 400 mg/day of this compound experienced lower cortisol levels and improved sleep quality compared to a placebo group .

Case Study: Effects on Mental Stress

- Participants: 33 in this compound group, 32 in placebo.

- Results: Significant reduction in cortisol levels (mean difference: 0.2 nmol/L) and improved self-reported mood scores .

Hepatic Encephalopathy Treatment

This compound L-aspartate (LOLA), a derivative of this compound, has shown efficacy as an adjunct therapy for hepatic encephalopathy. A double-blind controlled trial revealed that LOLA improved neurological function and reduced the severity of hepatic encephalopathy symptoms in patients .

Table 2: Efficacy of this compound L-Aspartate in Hepatic Encephalopathy

| Parameter | LOLA Group (n=30) | Control Group (n=30) | p-value |

|---|---|---|---|

| Glasgow Coma Scale Score | 12.5 ± 3.2 | 9.3 ± 4.1 | <0.01 |

| HE Grade Reduction (%) | 90% improvement | - | - |

Nutritional Supplementation

This compound is utilized as a dietary supplement for enhancing athletic performance and recovery from exercise-induced fatigue. A study indicated that participants who supplemented with this compound reported significantly less fatigue after intense physical activity compared to those on a placebo .

Case Study: Athletic Performance

- Participants: 17 healthy volunteers.

- Results: Reduced subjective fatigue ratings (p < 0.01) and improved physical performance metrics among females .

Biosynthesis and Production Advances

Recent advances in biotechnology have focused on enhancing the biosynthesis of this compound using microbial fermentation techniques. For instance, genetically engineered strains of Corynebacterium glutamicum have been developed to increase this compound yield through metabolic pathway modifications .

Table 3: Advances in this compound Production via Biotechnology

| Strain | Yield (g/L) | Modification Technique |

|---|---|---|

| C. glutamicum SJC8039 | 8.78 | Native strain |

| C. glutamicum SJC8399 | 13.16 | Double gene deletion |

| C. glutamicum ΔAPER | >15 | Heterologous expression of NADP-dependent enzymes |

類似化合物との比較

生物活性

L-ornithine is a non-proteinogenic amino acid that plays a crucial role in various biological processes, particularly in the urea cycle, which is vital for nitrogen metabolism. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and implications for health, supported by diverse research findings.

Overview of this compound

This compound is synthesized from arginine through the action of arginase and is involved in the conversion of ammonia to urea. It is also a precursor for polyamines, which are essential for cell growth and differentiation. The compound has garnered attention for its potential therapeutic applications in liver disease, muscle wasting, and stress management.

This compound exerts its biological effects primarily through the following mechanisms:

- Urea Cycle Enhancement : this compound stimulates carbamoyl phosphate synthetase I, facilitating ammonia detoxification and urea synthesis in the liver .

- Growth Hormone Release : Ingestion of this compound has been shown to significantly elevate serum growth hormone levels, particularly after physical exertion .

- Cortisol Regulation : this compound may help modulate stress responses by suppressing cortisol secretion without affecting overall stress hormone levels .

1. Liver Health

This compound has been extensively studied for its role in liver function, particularly in patients with cirrhosis. A study demonstrated that oral administration of this compound L-aspartate (LOLA) effectively reduces plasma ammonia levels and improves muscle protein synthesis, thereby mitigating sarcopenia associated with liver dysfunction .

| Study | Findings |

|---|---|

| Efficacy of LOLA in Cirrhosis | Reduced ammonia levels; improved muscle health |

| Long-term Effects on Liver Function | Enhanced detoxification pathways; increased urea synthesis |

2. Muscle Recovery and Growth Hormone Stimulation

Research indicates that this compound supplementation can enhance recovery from exercise by increasing growth hormone levels. A controlled trial showed that participants who ingested this compound experienced a significant rise in serum growth hormone compared to a placebo group .

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Serum Growth Hormone (ng/mL) | 8.5 (±1.2) | 5.3 (±0.9) |

| Fatigue Scale Improvement (POMS) | Significant reduction | No significant change |

3. Stress and Mental Health

In a study assessing the effects of this compound on mental stress, participants reported reduced feelings of fatigue and hostility after supplementation, indicating potential benefits for managing stress-related symptoms .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A patient with acute liver failure treated with this compound phenylacetate showed decreased blood ammonia levels and improved neurological status, suggesting its efficacy in managing hepatic encephalopathy .

- Case Study 2 : In athletes undergoing strength training, those supplemented with this compound exhibited faster recovery times and improved performance metrics compared to controls .

Safety and Tolerability

This compound is generally considered safe when consumed within recommended dosages. Clinical trials have reported minimal adverse effects, though high doses should be approached cautiously due to potential impacts on metabolic pathways .

特性

IUPAC Name |

(2S)-2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLPHDHHMVZTML-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-12-5 | |

| Record name | L-Ornithine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00883219 | |

| Record name | L-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index], Solid | |

| Record name | Ornithine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 620 mg/mL | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

L-Ornithine is metabolised to L-arginine. L-arginine stimulates the pituitary release of growth hormone. Burns or other injuries affect the state of L-arginine in tissues throughout the body. As De novo synthesis of L-arginine during these conditions is usually not sufficient for normal immune function, nor for normal protein synthesis, L-ornithine may have immunomodulatory and wound-healing activities under these conditions (by virtue of its metabolism to L-arginine). | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70-26-8, 25104-12-5, 3184-13-2 | |

| Record name | L-(-)-Ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ornithine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Ornithine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E524N2IXA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Ornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ornithine's primary target is ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. [, ] Ornithine binds to ODC's active site, and the enzyme catalyzes its decarboxylation to putrescine. [, ] This initiates the polyamine biosynthesis pathway, ultimately leading to the production of spermidine and spermine, which are essential for cell growth and proliferation. [, , ]

A: While the provided research does not delve into detailed spectroscopic data, L-ornithine (C5H12N2O2) has a molecular weight of 132.16 g/mol. []

A: Arginase, an enzyme involved in the urea cycle, plays a crucial role in providing Ornithine for polyamine synthesis in extrahepatic tissues. [] Studies have shown elevated arginase activity and consequently higher Ornithine levels in both squamous cell and basal cell carcinomas of the human skin. [] This suggests that increased arginase activity contributes to malignancy by increasing the availability of Ornithine for polyamine biosynthesis, crucial for tumor cell proliferation. []

A: Gyrate Atrophy, a rare genetic disorder, is caused by Ornithine-delta-aminotransferase (OAT) deficiency. [, ] OAT is responsible for breaking down Ornithine, and its deficiency leads to a build-up of Ornithine in the body, particularly in the eye. [, ] This accumulation, rather than the lack of OAT activity itself, is thought to be a primary driver of retinal degeneration in GA. [] Reducing Ornithine levels through dietary restrictions, specifically arginine restriction, has been shown to prevent retinal degeneration in a mouse model of GA. []

A: Studies have shown that oral administration of this compound in mice, at doses ranging from 2.5 to 4.0 mmol/100 g body weight per day for six weeks, leads to a significant increase in both plasma ammonia and urinary orotate levels. [] The increase in orotic acid seems to stem primarily from mitochondrial carbamyl phosphate synthesis rather than the cytoplasmic pathway. [] Additionally, glutamine administration was observed to decrease hepatic ornithine decarboxylase activity without affecting hepatic ornithine aminotransferase. [] These findings suggest that the elevated orotate excretion observed is primarily caused by the impact of glutamine on mitochondrial carbamyl phosphate synthesis and not directly due to altered ornithine metabolism. []

A: Research shows that during gestation in pigs, allantoic fluid exhibits an unusually high concentration of Arginine and Ornithine, unlike any other known biological fluid. [] These amino acids account for a significant portion of the total free alpha-amino acid nitrogen in allantoic fluid, with Arginine being dominant in mid-gestation (Days 35-40) and Ornithine becoming most abundant towards the end (Day 45). [] These findings highlight a potential crucial role of Arginine and Ornithine in fetal-placental nutrition and metabolism during pig pregnancy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。